molecular formula C13H12ClN3O4 B13030343 N-Benzyl-3,5-dinitroaniline hydrochloride

N-Benzyl-3,5-dinitroaniline hydrochloride

Cat. No.: B13030343
M. Wt: 309.70 g/mol
InChI Key: RTTPMXBUBUYFIP-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dinitroanilinehydrochloride is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of benzyl, nitro, and aniline groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3,5-dinitroanilinehydrochloride typically involves the nitration of benzyl aniline followed by the introduction of hydrochloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzyl aniline ring.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-3,5-dinitroanilinehydrochloride involves large-scale nitration reactors where benzyl aniline is treated with nitrating agents. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,5-dinitroanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso compounds or higher oxidation state derivatives.

    Reduction: Formation of benzyl-3,5-diaminoaniline.

    Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3,5-dinitroanilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5-dinitroanilinehydrochloride involves its interaction with molecular targets through its nitro and benzyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzyl group can facilitate the compound’s binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitroaniline: Similar in structure but with only one nitro group.

    3,5-Dinitrobenzyl chloride: Contains nitro groups but lacks the aniline moiety.

    N-Benzyl-4-nitroaniline: Similar but with the nitro group at the 4 position.

Uniqueness

N-Benzyl-3,5-dinitroanilinehydrochloride is unique due to the presence of two nitro groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C13H12ClN3O4

Molecular Weight

309.70 g/mol

IUPAC Name

N-benzyl-3,5-dinitroaniline;hydrochloride

InChI

InChI=1S/C13H11N3O4.ClH/c17-15(18)12-6-11(7-13(8-12)16(19)20)14-9-10-4-2-1-3-5-10;/h1-8,14H,9H2;1H

InChI Key

RTTPMXBUBUYFIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl

Origin of Product

United States

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